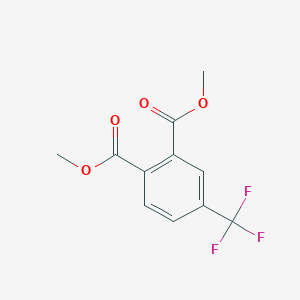

4-(Trifluorometil)ftalato de dimetilo

Descripción general

Descripción

Dimethyl 4-(trifluoromethyl)phthalate is an organic compound with the molecular formula C11H9F3O4. It is known for its unique chemical and physical properties, making it a valuable compound in various scientific experiments. This compound is characterized by the presence of a trifluoromethyl group attached to the phthalate structure, which imparts distinct properties compared to other phthalates.

Aplicaciones Científicas De Investigación

Dimethyl 4-(trifluoromethyl)phthalate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals containing trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability.

Industry: The compound is used in the production of specialty polymers and materials with unique properties .

Mecanismo De Acción

Target of Action

Dimethyl 4-(trifluoromethyl)phthalate, a type of phthalate, primarily targets the endocrine system . It interacts with hormone synthesis, transport, and metabolism, affecting the hormone balance of the organism . A primary target of phthalate action within the nervous system is an interaction with the development and function of the limbic system, basal ganglia, and cerebral cortex .

Mode of Action

Phthalates, including Dimethyl 4-(trifluoromethyl)phthalate, are known to interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings . Biodegradation using microbes is a more efficient and sustainable method than physical and chemical technologies .

Pharmacokinetics

The known entry of higher molecular weight phthalates, such as Dimethyl 4-(trifluoromethyl)phthalate, is through ingestion while inhalation and dermal pathways are for lower molecular weight phthalates . In the human body, certain phthalates are digested through phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes . The phthalates that are made bioavailable through digestion enter the bloodstream and reach the liver for further detoxification, and these are excreted via urine and/or feces .

Result of Action

Phthalates are known to disrupt physiological processes in both animals and humans, even at low environmental concentrations . They can induce neurological disorders and may lead to inhibition of liver detoxifying enzymes, resulting in liver dysfunction .

Análisis Bioquímico

Biochemical Properties

Dimethyl 4-(trifluoromethyl)phthalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the detoxification processes in the liver, such as cytochrome P450 enzymes . These interactions can lead to modifications in protein and gene expression, influencing cellular functions.

Cellular Effects

Dimethyl 4-(trifluoromethyl)phthalate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Dimethyl 4-(trifluoromethyl)phthalate can lead to oxidative stress in liver cells, affecting their normal function . Additionally, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell behavior.

Molecular Mechanism

The molecular mechanism of Dimethyl 4-(trifluoromethyl)phthalate involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, Dimethyl 4-(trifluoromethyl)phthalate can bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), modifying protein and gene expression . This interaction can result in increased cell proliferation and inhibition of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl 4-(trifluoromethyl)phthalate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Dimethyl 4-(trifluoromethyl)phthalate can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in chronic effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of Dimethyl 4-(trifluoromethyl)phthalate vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At high doses, it can lead to adverse effects such as liver toxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact becomes more pronounced at higher concentrations.

Metabolic Pathways

Dimethyl 4-(trifluoromethyl)phthalate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound undergoes phase 1 (hydrolysis, oxidation) and phase 2 (conjugation) metabolic processes in the liver . These processes are crucial for its detoxification and excretion from the body.

Transport and Distribution

Within cells and tissues, Dimethyl 4-(trifluoromethyl)phthalate is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its activity and effects.

Subcellular Localization

The subcellular localization of Dimethyl 4-(trifluoromethyl)phthalate is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dimethyl 4-(trifluoromethyl)phthalate can be synthesized through the esterification of 4-(trifluoromethyl)phthalic acid with methanol. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of dimethyl 4-(trifluoromethyl)phthalate follows a similar esterification process but on a larger scale. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Dimethyl 4-(trifluoromethyl)phthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is often used as a reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-(trifluoromethyl)phthalic acid.

Reduction: Dimethyl 4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted phthalates depending on the nucleophile used.

Comparación Con Compuestos Similares

- Dimethyl phthalate

- Diethyl phthalate

- Dibutyl phthalate

Comparison: Dimethyl 4-(trifluoromethyl)phthalate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to other phthalates, it exhibits higher lipophilicity and metabolic stability. These properties make it more suitable for applications requiring enhanced bioavailability and resistance to metabolic degradation .

Propiedades

IUPAC Name |

dimethyl 4-(trifluoromethyl)benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O4/c1-17-9(15)7-4-3-6(11(12,13)14)5-8(7)10(16)18-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLSBQYCLOXJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471819 | |

| Record name | Dimethyl 4-(trifluoromethyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-47-2 | |

| Record name | Dimethyl 4-(trifluoromethyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

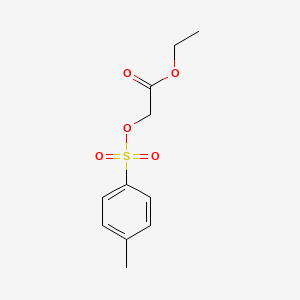

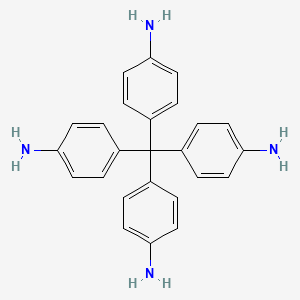

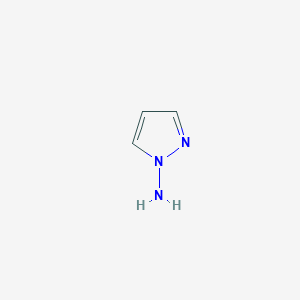

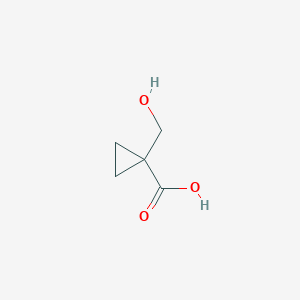

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)

![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)

![ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1314669.png)

![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)

![octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1314671.png)